2,3,3',4',5,5',6-Heptachlorobiphenyl
Overview
Description
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their high chlorine content and biphenyl structure, which consists of two benzene rings connected by a single bond. 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Scientific Research Applications
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl has been extensively studied for its environmental impact and its role as a persistent organic pollutant. It is used in research to understand the mechanisms of bioaccumulation and biomagnification in food chains. Additionally, it serves as a model compound for studying the toxicological effects of PCBs on human health and the environment .
In the field of chemistry, 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is used to investigate the reactivity and stability of highly chlorinated biphenyls. In biology and medicine, it is studied for its endocrine-disrupting properties and its potential to interfere with hormone signaling pathways .
Mechanism of Action
Mode of Action
PCBs, including 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl, interact with their targets by activating the expression of these genes . This interaction leads to changes in the metabolic processes within the cell.
Biochemical Pathways
It is known that pcbs can interfere with various cellular processes, including those involved in metabolism and signal transduction .
Pharmacokinetics
Like other pcbs, it is known to bioaccumulate in the environment and in animal tissues . This bioaccumulation can lead to long-term exposure and potential health effects.
Result of Action
The molecular and cellular effects of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl’s action are complex and can vary depending on the specific cell type and the level of exposure. Some potential effects include disruption of endocrine function and interference with neuronal differentiation .
Biochemical Analysis
Biochemical Properties
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction plays a significant role in the compound’s biochemical reactions .
Cellular Effects
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl has been found to cause harmful health effects, including oxidative stress and apoptosis in cells . It is also known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
At the molecular level, 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Metabolic Pathways
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is metabolized via dechlorination, hydroxylation, and ring-opening pathways . It interacts with various enzymes and cofactors in these metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings .
Industrial Production Methods
Industrial production of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve the desired chlorination pattern. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, typically resulting in the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Common reagents include zinc dust and hydrochloric acid (HCl) or sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under elevated temperatures.
Major Products
Oxidation: Hydroxylated derivatives of 2,3,3’,4’,5,5’,6-Heptachlorobiphenyl.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with functional groups such as hydroxyl or amino groups.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,5-Heptachlorobiphenyl
- 2,2’,3,3’,4,5’,6-Heptachlorobiphenyl
- 2,2’,3,4,4’,5,5’-Heptachlorobiphenyl
Uniqueness
2,3,3’,4’,5,5’,6-Heptachlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and environmental persistence. Compared to other heptachlorobiphenyls, it has distinct physicochemical properties that affect its behavior in biological systems and its potential for bioaccumulation .
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-(3,4,5-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-1-4(2-6(14)10(5)17)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTJUBQGYXNFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867845 | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69782-91-8 | |
Record name | 2,3,3′,4′,5,5′,6-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69782-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069782918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4',5,5',6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4',5,5',6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XY18R3075 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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